2-methyl-N4-(2-(pyridin-3-yl)ethyl)pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N4-(2-(pyridin-3-yl)ethyl)pyrimidine-4,6-diamine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N4-(2-(pyridin-3-yl)ethyl)pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Esterification: Nicotinic acid is esterified to yield an intermediate compound.
Oxidation: The intermediate is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate another intermediate.
Final Reaction: The final compound is obtained by reacting the intermediate with sodium and ammonium chloride in an ethanol solution.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above steps to ensure high yield and purity, along with the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N4-(2-(pyridin-3-yl)ethyl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like TMSCN and various halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-methyl-N4-(2-(pyridin-3-yl)ethyl)pyrimidine-4,6-diamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a selective inhibitor of protein kinase C (PKC), which is involved in various cellular processes and diseases.
Biological Research: It is used in studies related to DNA cleavage and anti-angiogenic activities, making it a candidate for cancer research.
Materials Science: The compound’s unique structure makes it useful in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-N4-(2-(pyridin-3-yl)ethyl)pyrimidine-4,6-diamine involves its interaction with molecular targets such as protein kinase C (PKC). By inhibiting PKC, the compound can interfere with various signaling pathways involved in cell growth, differentiation, and apoptosis. This makes it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: Another pyrimidine derivative with similar biological activities.
N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine: Used in organic synthesis and has comparable structural features.
Uniqueness
What sets 2-methyl-N4-(2-(pyridin-3-yl)ethyl)pyrimidine-4,6-diamine apart is its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C12H15N5 |
---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
2-methyl-4-N-(2-pyridin-3-ylethyl)pyrimidine-4,6-diamine |
InChI |
InChI=1S/C12H15N5/c1-9-16-11(13)7-12(17-9)15-6-4-10-3-2-5-14-8-10/h2-3,5,7-8H,4,6H2,1H3,(H3,13,15,16,17) |
InChI Key |
LXTJLAUTLDRFSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)NCCC2=CN=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.